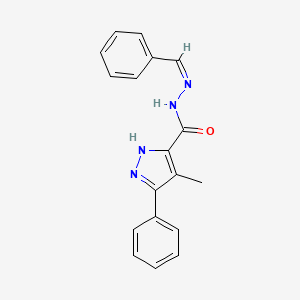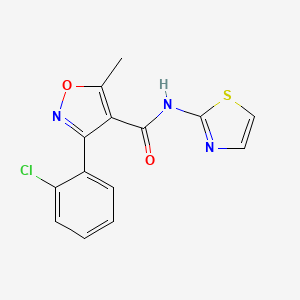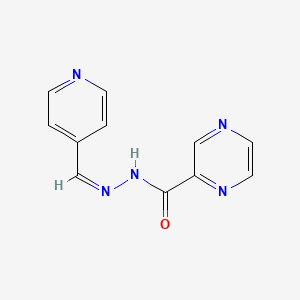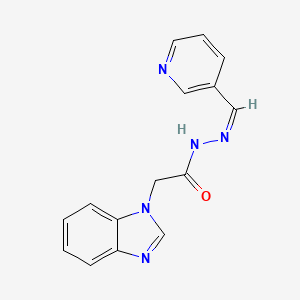
N'-benzylidene-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzylidene-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide, also known as BMPPH, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BMPPH is a versatile compound that exhibits a wide range of biological activities, making it an attractive target for research and development.
Wirkmechanismus
The mechanism of action of N'-benzylidene-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in various cellular processes. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of the immune system. The compound has also been shown to have a protective effect on the liver and kidneys, reducing the damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N'-benzylidene-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide has several advantages for use in laboratory experiments, including its low toxicity, high solubility, and stability under various conditions. However, the compound has some limitations, including its limited availability and high cost, which may hinder its widespread use in research and development.
Zukünftige Richtungen
There are several future directions for research on N'-benzylidene-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide, including the development of new derivatives with improved biological activity and specificity. The compound's potential applications in drug discovery and development, particularly in the treatment of cancer and infectious diseases, also warrant further investigation. Additionally, the mechanisms of action of this compound need to be further elucidated to fully understand its potential therapeutic applications.
Synthesemethoden
N'-benzylidene-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can be synthesized using a simple and efficient method that involves the condensation of 4-methyl-3-phenyl-1H-pyrazol-5-amine with benzaldehyde and subsequent reaction with carbohydrazide. The reaction can be carried out in the presence of a suitable catalyst and under mild reaction conditions, resulting in a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
N'-benzylidene-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide has shown promising results in various scientific research applications, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antioxidant activities. The compound has been extensively studied for its potential to inhibit the growth of cancer cells, particularly breast cancer cells. It has also shown significant antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-[(Z)-benzylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-13-16(15-10-6-3-7-11-15)20-21-17(13)18(23)22-19-12-14-8-4-2-5-9-14/h2-12H,1H3,(H,20,21)(H,22,23)/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNXAHRJFJGDLE-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C\C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911102.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911117.png)


![(2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5911137.png)



![4-(4-chlorophenyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B5911167.png)

![N-[4-(dimethylamino)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5911177.png)
![2-propyn-1-yl 2-[(octylamino)carbonyl]benzoate](/img/structure/B5911185.png)

